2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate” is a chemical substance with the CAS No. 338963-00-1 . It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. For comprehensive information, it is suggested to refer to its Material Safety Data Sheet (MSDS) or contact the supplier .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Synthesis Approaches : The compound has been involved in various synthesis techniques. For instance, Sarantou & Varvounis (2022) detailed a one-step synthesis involving a carbonylation reaction, yielding a product through a complex reaction pathway involving triphosgene and trimethylamine (Sarantou & Varvounis, 2022).
- Electrophilic Amination : Velikorodov et al. (2020) explored electrophilic amination of methyl N-(4-methoxyphenyl)carbamate, demonstrating the molecule's capacity to undergo regioselective amination and other reactions like acetamidation and amidation in specific conditions (Velikorodov et al., 2020).
- Physico-Chemical Characteristics : Stankovicová et al. (2014) investigated the physico-chemical properties of derivatives of this compound, highlighting its importance in understanding the structure-activity relationship of drugs, indicating its potential relevance in pharmaceutical applications (Stankovicová et al., 2014).
Biological and Pharmacological Aspects
- Enzyme Inhibition and Structure-Activity Relationship : Kos et al. (2021) designed and synthesized a library of compounds including this chemical structure, showing potential as acetyl- and butyrylcholinesterase inhibitors. This study also involved molecular docking and dynamics simulations to assess the stability of enzyme-ligand interactions, revealing the compound's potential in therapeutic applications (Kos et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)carbamoylamino]-2-phenylethyl] N-(4-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-30-20-12-8-18(9-13-20)25-23(28)27-22(17-6-4-3-5-7-17)16-32-24(29)26-19-10-14-21(31-2)15-11-19/h3-15,22H,16H2,1-2H3,(H,26,29)(H2,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHWOUYSUPBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(COC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.